molecular formula C6H2Cl3NO B090142 2,4,6-Trichloronicotinaldehyde CAS No. 1261269-66-2

2,4,6-Trichloronicotinaldehyde

Cat. No. B090142
M. Wt: 210.4 g/mol
InChI Key: RESMQRUOHBZJCA-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinaldehyde is a compound that is structurally related to various aromatic aldehydes which have been the subject of research due to their potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 2,4,6-Trichloronicotinaldehyde, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2,4,6-Trichloronicotinaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce aldehyde groups into aromatic systems. For instance, the Vilsmeier-Haack reagent is used to synthesize a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, which suggests that similar methodologies could potentially be applied to synthesize 2,4,6-Trichloronicotinaldehyde . Additionally, the synthesis of aromatic thioaldehydes, such as (2,4,6-Tri-t-butyl)thiobenzaldehyde, involves the reaction of organolithium reagents with thioformates, indicating that organometallic chemistry could be a viable route for the synthesis of 2,4,6-Trichloronicotinaldehyde as well .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of an intermediate in the synthesis of pyrazole-4-carbaldehydes was confirmed by X-ray crystallography . This technique could also be used to elucidate the molecular structure of 2,4,6-Trichloronicotinaldehyde, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of aldehydes is often explored through their reactions with various nucleophiles and radicals. For instance, (2,4,6-Tri-t-butyl)thiobenzaldehyde reacts with radicals and organometallic reagents to afford a variety of products . This suggests that 2,4,6-Trichloronicotinaldehyde could also undergo similar reactions, potentially leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of aldehydes like 2,4,6-Trichloronicotinaldehyde can be inferred from related compounds. For example, the stability of aromatic thioaldehydes at high temperatures provides a clue about the thermal stability of 2,4,6-Trichloronicotinaldehyde . Moreover, the use of trichloromethanesulfonyl chloride for the α-chlorination of aldehydes indicates that halogenated aldehydes can be further functionalized using chlorinating agents .

Scientific Research Applications

Odorant in Biosolids Emissions

  • Scientific Field: Environmental Engineering
  • Application Summary: 2,4,6-Trichloronicotinaldehyde (TCA) has been identified as a significant odorant in the emissions from anaerobically stabilized dewatered biosolids . These odors can cause local community impact .
  • Methods and Procedures: Gas chromatography (GC) coupled with a mass spectrometer detector (MSD) and an olfactory detection port (ODP) was used to identify TCA as a musty/moldy/earthy type odorant in the biosolids emissions . The biosolids cake samples were analysed over a period of 35 days .

Sensing of 2,4,6-Trinitrophenol

  • Scientific Field: Material Science
  • Application Summary: A Nano-Plate Zn (II)-Based MOF Synthesized by Ultrasound Irradiation was used for the rapid and selective sensing of 2,4,6-Trinitrophenol .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) .

properties

IUPAC Name

2,4,6-trichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMQRUOHBZJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604093
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloronicotinaldehyde

CAS RN

1261269-66-2
Record name 2,4,6-Trichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichloropyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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